

# Physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid

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## Compound of Interest

Compound Name: 3-Chloro-4,5-diethoxybenzoic acid

Cat. No.: B2936898

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## An In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Chloro-4,5-diethoxybenzoic acid**, a substituted benzoic acid derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its known characteristics, safety information, and offers insights into its synthesis.

### Core Properties and Identifiers

**3-Chloro-4,5-diethoxybenzoic acid** is a chlorinated aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two ethoxy groups.

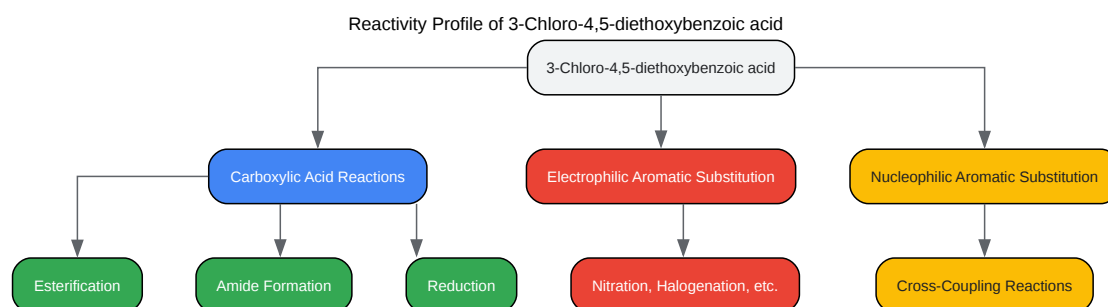
Property	Value
CAS Number	766523-19-7
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClO <sub>4</sub>
Molecular Weight	244.67 g/mol
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

## Chemical Structure and Reactivity

The reactivity of **3-Chloro-4,5-diethoxybenzoic acid** is primarily dictated by the functional groups present: the carboxylic acid, the chloro substituent, and the ethoxy groups on the aromatic ring.

- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy groups.
- **Aromatic Ring:** The chlorine and ethoxy groups influence the electron density of the benzene ring, directing further electrophilic aromatic substitution reactions. The ethoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further substitutions.
- **Chloro Group:** The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh reaction conditions or through metal-catalyzed cross-coupling reactions.

A logical workflow for considering the reactivity of this molecule is outlined below:



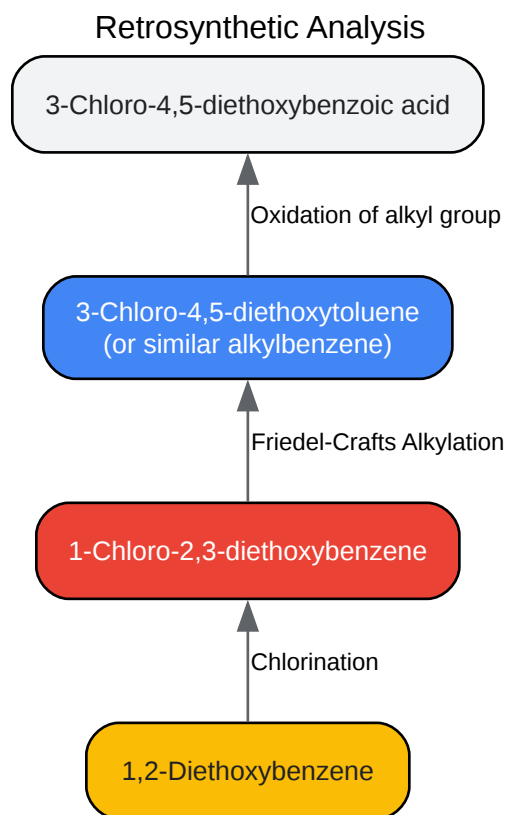
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A diagram illustrating the main reaction pathways for **3-Chloro-4,5-diethoxybenzoic acid**.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-4,5-diethoxybenzoic acid** is not readily available in published literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the chlorination and subsequent oxidation of a suitable diethoxybenzene precursor.

A potential retrosynthetic analysis is as follows:

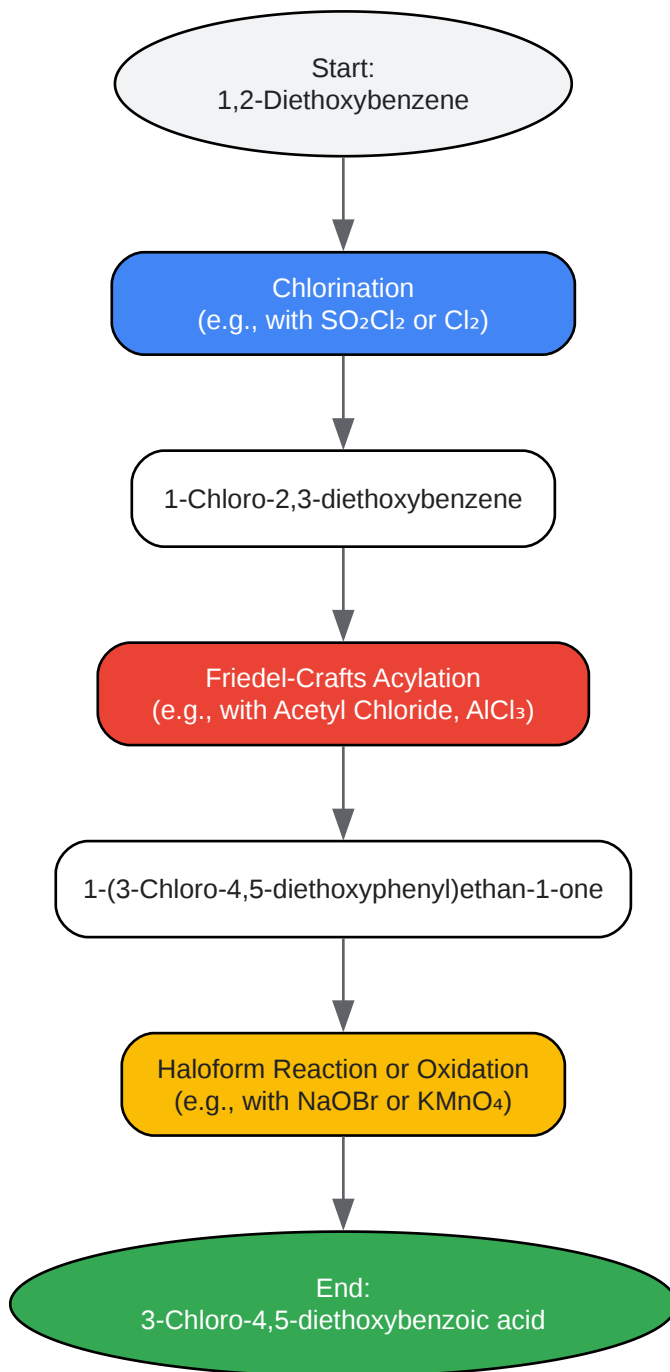


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A potential retrosynthetic pathway for **3-Chloro-4,5-diethoxybenzoic acid**.

A generalized experimental workflow for such a synthesis could involve the following steps:

## Generalized Synthetic Workflow

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